molecular formula C22H27N3O3 B2946103 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone CAS No. 1787883-16-2

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

Cat. No.: B2946103
CAS No.: 1787883-16-2
M. Wt: 381.476
InChI Key: CRAQZRMHWKUWJN-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety linked via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

  • Synthesis of the Tetrahydroquinoline Intermediate: : Separately, 5,6,7,8-tetrahydroquinoline is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.

  • Coupling Reaction: : The final step involves the coupling of the two intermediates. This is achieved by reacting 4-(2-methoxyphenyl)piperazine with 2-chloroacetyl chloride to form the ethanone bridge, followed by the addition of 5,6,7,8-tetrahydroquinoline. The reaction is typically conducted in an inert atmosphere using a solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ethanone bridge can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone.

    Reduction: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanol.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The compound may also influence other signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinolin-4-yloxy)ethanone: Lacks the tetrahydro component in the quinoline ring.

    1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroisoquinolin-4-yl)oxy)ethanone: Contains an isoquinoline ring instead of a quinoline ring.

Uniqueness

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research into complex neurological conditions.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-21-9-5-4-8-19(21)24-12-14-25(15-13-24)22(26)16-28-20-10-11-23-18-7-3-2-6-17(18)20/h4-5,8-11H,2-3,6-7,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQZRMHWKUWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C4CCCCC4=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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